1-Methyl-5-nitrouracil

Description

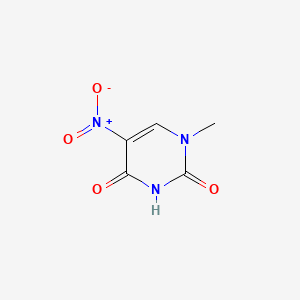

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVBCXIVJCAUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373118 | |

| Record name | 5-nitro-1-methyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28495-88-7 | |

| Record name | 5-nitro-1-methyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-nitrouracil: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitrouracil, a derivative of the pyrimidine base uracil, presents a scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a methyl group at the N1 position and a nitro group at the C5 position imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and reactivity of this compound, offering valuable insights for its application in research and drug development.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents, particularly in antiviral and anticancer research.[1] Chemical modification of the uracil ring allows for the fine-tuning of its biological and physicochemical properties. The introduction of a nitro group, a strong electron-withdrawing group, at the C5 position significantly alters the electronic landscape of the pyrimidine ring, making it a versatile intermediate for further chemical transformations. Methylation at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with biological targets. This guide focuses on the specific properties and synthesis of this compound, a key building block for more complex molecules.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine-2,4-dione core, with a methyl group attached to the nitrogen at position 1 and a nitro group at carbon 5.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [2] |

| Molecular Weight | 171.11 g/mol | [2] |

| CAS Number | 28495-88-7 | [2] |

| Melting Point | 256-264 °C (decomposes) | [2] |

| Predicted Density | 1.59 ± 0.1 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the nitration of 1-methyluracil or the methylation of 5-nitrouracil. The latter approach is generally preferred due to the directing effects of the substituents on the uracil ring and the availability of the starting material.

Synthesis via Methylation of 5-Nitrouracil

The regioselective alkylation of the uracil ring can be challenging as both N1 and N3 positions are susceptible to alkylation. However, by carefully controlling the reaction conditions, selective N1-methylation of 5-nitrouracil can be achieved.

Figure 2: General workflow for the synthesis of this compound via methylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general alkylation procedures for uracil derivatives. Optimization may be required.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitrouracil (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) (1.1 eq), to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the uracil anion.

-

Methylation: Slowly add methyl iodide (CH₃I) (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

-

Base: A mild base like K₂CO₃ is often sufficient to deprotonate the more acidic N1 proton of the uracil ring.[3] Stronger bases could lead to di-alkylation or side reactions.

-

Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent.

-

Temperature: Room temperature is generally sufficient for this reaction and helps to control the regioselectivity, minimizing N3-alkylation.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the N1-methyl group (δ ≈ 3.2-3.5 ppm).- A singlet for the C6-H proton (δ ≈ 8.5-9.0 ppm), shifted downfield due to the electron-withdrawing nitro group.- A broad singlet for the N3-H proton (δ ≈ 11-12 ppm). |

| ¹³C NMR | - A signal for the N1-methyl carbon (δ ≈ 30-35 ppm).- Signals for the carbonyl carbons (C2 and C4) in the range of δ ≈ 150-165 ppm.- A signal for the C5 carbon bearing the nitro group (δ ≈ 125-130 ppm).- A signal for the C6 carbon (δ ≈ 145-150 ppm). |

| IR (Infrared) | - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibrations (two strong bands around 1650-1750 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (around 1550 cm⁻¹ and 1350 cm⁻¹, respectively).- C-H stretching of the methyl group (around 2900-3000 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 171. |

Note: These are predicted values based on data from similar compounds.[4][5] Experimental verification is necessary for accurate characterization.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring due to the nitro group and the two carbonyl functionalities.

Reduction of the Nitro Group

The nitro group at the C5 position is readily reduced to an amino group, providing a key intermediate, 5-amino-1-methyluracil. This transformation opens up a wide range of synthetic possibilities for further functionalization.

Figure 3: Reduction of this compound.

Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over palladium on carbon), or sodium dithionite. The resulting 5-amino-1-methyluracil is a valuable synthon for the synthesis of various fused heterocyclic systems with potential biological activities.[1]

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the uracil ring for nucleophilic aromatic substitution, although this is less common than in other aromatic systems.

Use as a Building Block

This compound serves as a versatile building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries for drug discovery and materials science. For instance, the amino derivative can be further elaborated to construct novel heterocyclic scaffolds.

Potential Applications and Biological Activity

While specific biological data for this compound is limited in the public domain, the broader class of 5-nitrouracil derivatives has been investigated for various therapeutic applications. For example, some 5-nitropyrimidine-2,4-dione analogues have been evaluated as inhibitors of nitric oxide and inducible nitric oxide synthase (iNOS) activity.[6] The structural similarity of this compound to these compounds suggests its potential as a lead structure for the development of novel anti-inflammatory agents.

Furthermore, uracil derivatives are known to exhibit a wide range of biological activities, including anticancer and antiviral properties. The introduction of the 1-methyl and 5-nitro groups can modulate these activities, and this compound is therefore a valuable compound for screening in various biological assays.

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on the data for the related compound 6-methyl-5-nitrouracil, it should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and serious eye damage.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. Its synthesis, primarily through the regioselective methylation of 5-nitrouracil, provides access to a versatile building block. The reactivity of the nitro group and the uracil ring allows for a wide array of chemical transformations, making it a key component in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its biological activity is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of the chemical properties, structure, and synthesis of this compound, serving as a valuable resource for researchers in the field.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2010). Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

PubChem. (n.d.). 6-Methyl-5-nitrouracil. Retrieved from [Link]

-

Scientific Research Publishing. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Retrieved from [Link]

-

MDPI. (2021). Crystal Engineering to Avoid Pairing Dipolar Moments: The Case of 5-Nitrouracil, a Highly Polarizable Molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Retrieved from [Link]

-

PubMed. (1976). Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Retrieved from [Link]

-

IJRASET. (n.d.). Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyl-5-nitrouracil Safety and Hazards. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

-

ResearchGate. (2009). N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). A convenient method for N-1 arylation of uracil derivatives. Retrieved from [Link]

-

CONICET Digital. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved from [Link]

- Google Patents. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methyluracil. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD pattern of 6-methyl 5-nitro Uracil crystal. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Amino-1-methyl-5-nitrosouracil. Retrieved from [Link]

-

Scilit. (n.d.). A new polymorph of 5-nitrouracil monohydrate. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]

-

YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. Retrieved from [Link]

-

Georganics. (n.d.). 6-Amino-1-methyl-5-nitrosouracil. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrouracil. Retrieved from [Link]

-

Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

PubMed. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Can 5-methylcytosine analogues with extended alkyl side chains guide DNA methylation?. Retrieved from [Link]

-

ScienceDirect. (2015). Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. Retrieved from [Link]

-

ResearchGate. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

NIST WebBook. (n.d.). Uracil. Retrieved from [Link]

Sources

- 1. PubChemLite - 6-methyl-5-nitrouracil (C5H5N3O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound CAS#: 28495-88-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Nitrouracil | 611-08-5 [chemicalbook.com]

- 5. 6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-nitrouracil from Uracil

Abstract

1-Methyl-5-nitrouracil is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of various pharmaceutically active molecules and therapeutic agents. Its structure, featuring both a methylated nitrogen and a nitro group on the pyrimidine ring, allows for diverse subsequent chemical modifications. This guide provides a comprehensive technical overview of the synthetic pathways leading to this compound, starting from the readily available precursor, uracil. We will dissect two primary synthetic strategies: (A) nitration of uracil followed by methylation, and (B) methylation of uracil followed by nitration. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis of the routes to guide researchers in selecting the optimal method for their specific laboratory and developmental needs.

Rationale of Synthetic Strategy: To Methylate or to Nitrate First?

The synthesis of this compound from uracil involves two key electrophilic substitution reactions: methylation at the N1 position and nitration at the C5 position. The order of these reactions is a critical strategic decision that significantly impacts reaction feasibility, product specificity, and overall yield.

The uracil ring contains two amide nitrogens (N1 and N3) and an electron-rich C5-C6 double bond. The amide groups are activating and direct electrophilic attack to the C5 position.

-

Route A (Nitration First): Introducing a strongly electron-withdrawing nitro group at the C5 position significantly deactivates the pyrimidine ring. This deactivation makes the subsequent N-methylation step more challenging, requiring harsher conditions and potentially leading to lower yields. Furthermore, the acidity of the N-H protons is increased, which can complicate the choice of base and reaction conditions for methylation.

-

Route B (Methylation First): Methylating the N1 position first has a minimal impact on the electronic character of the C5 position. The N1-methylated intermediate, 1-methyluracil, remains sufficiently activated for efficient electrophilic nitration at the C5 position. This sequence generally leads to a cleaner reaction and higher overall yield.

Based on these principles of chemical reactivity, the preferred and more efficient pathway is the methylation of uracil to form 1-methyluracil, followed by its selective nitration.

Visualizing the Synthetic Pathways

Caption: Alternative synthetic routes to this compound from Uracil.

Preferred Synthetic Pathway: Methylation Followed by Nitration (Route B)

This route is recommended due to its superior efficiency and higher reported yields. It proceeds in two distinct, high-yielding steps.

Step 2.1: Synthesis of 1-Methyluracil

The initial step involves the selective methylation of uracil at the N1 position. While various methylating agents can be employed, dimethyl sulfate (DMS) in the presence of a mild base is a common and effective method.

Causality of Experimental Choices:

-

Reagent: Dimethyl sulfate is a potent and cost-effective methylating agent.

-

Base: A base such as sodium hydroxide is required to deprotonate the N1-H of uracil, forming the more nucleophilic uracilate anion, which readily attacks the electrophilic methyl group of DMS.

-

Temperature Control: The reaction is exothermic and DMS is toxic and corrosive; maintaining a controlled temperature is crucial for safety and to prevent side reactions.

Experimental Protocol: Synthesis of 1-Methyluracil

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve uracil (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Cool the mixture to 10-15 °C in an ice bath.

-

Methylation: Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Cool the reaction mixture again and carefully acidify with concentrated hydrochloric acid to pH ~2-3.

-

Isolation: The product, 1-methyluracil, will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or water if necessary.

Step 2.2: Nitration of 1-Methyluracil

This step involves the electrophilic nitration at the electron-rich C5 position of the 1-methyluracil ring. Fuming nitric acid is a highly effective nitrating agent for this transformation.[1]

Causality of Experimental Choices:

-

Reagent: Fuming nitric acid (d > 1.5 g/mL) is a potent source of the nitronium ion (NO₂⁺), the active electrophile required for nitration. Its use ensures a high reaction rate and conversion.

-

Temperature Control: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintaining a low temperature (0-5 °C) throughout the addition is critical for safety and to minimize the formation of undesired byproducts.

-

Quenching: The reaction is quenched by pouring it onto ice water. This serves to dilute the strong acid, dissipate heat, and precipitate the less soluble nitro-product.

Experimental Protocol: Synthesis of this compound [1]

-

Preparation: Place 1-methyluracil (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice-salt bath.

-

Nitration: Slowly and carefully add fuming nitric acid (approx. 4.5 eq) dropwise to the 1-methyluracil, ensuring the internal temperature is maintained between 0 and 5 °C. The solid will dissolve as the reaction proceeds.

-

Reaction: Once the addition is complete, stir the resulting solution at ambient temperature for 30-45 minutes.

-

Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

-

Isolation: The product, this compound, will precipitate as a pale yellow or off-white solid. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum at 50-60 °C.

Workflow Visualization

Caption: Experimental workflow for the preferred synthesis of this compound.

Alternative Synthetic Pathway: Nitration Followed by Methylation (Route A)

While not the preferred route, this pathway is chemically feasible and serves as an important comparative example.

Step 3.1: Synthesis of 5-Nitrouracil

The direct nitration of uracil is a well-established procedure that requires a potent nitrating mixture.[2][3]

Causality of Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is used. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The reaction is highly exothermic. The temperature must be kept below 50-55 °C to prevent runaway reactions and the formation of dinitro or oxidative degradation byproducts.[2][3]

Experimental Protocol: Synthesis of 5-Nitrouracil [2][3]

-

Prepare Mixed Acid: In a flask cooled in an ice bath, add concentrated nitric acid (2.0 eq) dropwise to concentrated sulfuric acid (6.0 eq), ensuring the temperature does not exceed 50 °C.

-

Add Uracil: To the stirred mixed acid, add uracil (1.0 eq) in several small portions, maintaining the internal temperature below 50 °C.

-

Reaction: Once the addition is complete, heat the mixture to 55 °C and maintain for 3 hours.[2]

-

Work-up: Cool the reaction mixture to below room temperature and quench by pouring it into ice water.

-

Isolation: Collect the resulting white precipitate of 5-nitrouracil by vacuum filtration, wash with a small amount of ice water, and dry under reduced pressure.

Step 3.2: Methylation of 5-Nitrouracil

This step is the primary challenge of Route A. The electron-withdrawing nitro group deactivates the ring and makes the N-H protons more acidic, increasing the likelihood of side reactions or the need for more forceful reaction conditions. The synthesis of 5-amino-1-methyluracil via the reduction of this compound implies the feasibility of this methylation step.[4]

Experimental Protocol: Synthesis of this compound

-

Preparation: Suspend 5-nitrouracil (1.0 eq) in a suitable polar aprotic solvent like DMF.

-

Deprotonation: Add a strong base, such as potassium carbonate (1.5 eq), and stir the mixture.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 eq), and heat the reaction mixture (e.g., to 60-70 °C) for several hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired N1-methylated product from the N3-methylated isomer and unreacted starting material.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as desired yield, purity requirements, available equipment, and safety considerations.

| Parameter | Route B (Methylation -> Nitration) | Route A (Nitration -> Methylation) |

| Overall Yield | High (Reported yields for nitration step are ~80-85%)[1] | Moderate to Low |

| Purity of Final Product | Generally high; final product often precipitates cleanly. | Lower; requires chromatographic purification to remove isomers. |

| Procedural Complexity | Simpler; avoids chromatography in the final step. | More complex; final step requires purification and isomer separation. |

| Safety Considerations | Requires handling of fuming nitric acid and DMS (toxic). | Requires handling of mixed acids and methyl iodide (toxic). |

| Recommendation | Highly Recommended for both lab-scale and scale-up. | Feasible, but less efficient. Useful for specific research contexts. |

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a singlet for the N1-methyl group (around 3.3-3.5 ppm) and a singlet for the C6-H proton (downfield, >8.5 ppm due to the deshielding effect of the adjacent nitro group).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated mass of C₅H₅N₃O₄ (m/z = 171.03).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching (if any secondary amine is present), C=O stretching (around 1650-1750 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (typically around 1550 and 1350 cm⁻¹).

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Nitrating Agents: Concentrated/fuming nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Methylating Agents: Dimethyl sulfate and methyl iodide are toxic, corrosive, and suspected carcinogens. Handle these reagents with extreme care in a fume hood and avoid inhalation or skin contact.

-

Exothermic Reactions: Both nitration steps are highly exothermic. Use of an ice bath for temperature control is mandatory. Add reagents slowly and monitor the internal reaction temperature continuously.

-

Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from uracil is most efficiently achieved via a two-step process involving the initial N1-methylation of uracil followed by the nitration of the resulting 1-methyluracil intermediate. This route provides a cleaner reaction profile and a higher overall yield compared to the alternative strategy of nitration followed by methylation. The protocols detailed in this guide, grounded in established chemical principles, provide a reliable framework for researchers to produce this valuable synthetic building block. Adherence to rigorous safety procedures is paramount throughout the synthesis due to the hazardous nature of the reagents involved.

References

- Swierkowski, M., & Shugar, D. (1969). A new thymidine analogue: 5-ethyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 12(3), 533-534. (Note: While not directly cited for a protocol, this area of research highlights the importance of substituted uracils).

-

Cusack, K. P., et al. (2012). Crystal Engineering to Avoid Pairing Dipolar Moments: The Case of 5-Nitrouracil, a Highly Polarizable Molecule. Molecules, 17(4), 4565-4583. [Link]

-

Robins, M. J., & Uznanski, B. (1981). Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives. The Journal of Organic Chemistry, 46(16), 3249-3257. [Link]

-

El-Mousawir, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(46), 30045-30071. [Link]

-

Mousa, B., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47. [Link]

-

PubChem. (n.d.). 1-Methyluracil. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

El-Mousawir, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

Sources

An In-Depth Technical Guide to the Discovery, Chemistry, and Application of Nitrouracil Compounds

Executive Summary

The nitrouracil scaffold, particularly 5-nitrouracil, represents a fascinating nexus of chemical reactivity and biological significance. Initially explored as a fundamental derivative of the essential pyrimidine base, uracil, its journey has diverged into two remarkably distinct fields: materials science and pharmacology. The introduction of a nitro group—a potent electron-withdrawing moiety—at the C5 position of the uracil ring drastically alters its electronic properties, bestowing a strong dipole moment that makes it a candidate for nonlinear optical (NLO) applications. Concurrently, this chemical modification creates a molecule capable of interacting with specific biological targets, most notably thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This guide provides an in-depth exploration of the history, synthesis, and multifaceted applications of nitrouracil, offering researchers and drug development professionals a comprehensive technical resource grounded in mechanistic principles and validated methodologies.

Part 1: Foundational Chemistry and Historical Context

The Uracil Core: A Biological and Synthetic Cornerstone

Uracil is a pyrimidine nucleobase fundamental to life, replacing thymine in ribonucleic acid (RNA). Its planar, aromatic structure and hydrogen bonding capabilities are central to the genetic code. From a synthetic chemistry perspective, the uracil ring is a versatile starting material, amenable to substitution at various positions. The C5 position is particularly susceptible to electrophilic substitution, a chemical vulnerability that is key to the synthesis of many of its derivatives, including 5-nitrouracil.

The Genesis of Nitrouracil: A Historical Perspective

The story of nitrouracil is intrinsically linked to the initial synthesis of its parent compound. In 1889, Robert Behrend and O. Roosen reported the synthesis of uracil itself in the prestigious journal Justus Liebigs Annalen der Chemie, laying the groundwork for future derivatization[1]. While the precise date of the first nitration is less clearly documented in a single seminal paper, by the mid-20th century, 5-nitrouracil was an established compound. A 1954 study published in Acta Pathologica et Microbiologica Scandinavica already described its biological effects on the growth of Lactobacillus casei, indicating its availability and study within the scientific community by that time[2]. The primary method for its synthesis—electrophilic nitration—remains the most efficient and widely used approach to this day.

Synthesis of 5-Nitrouracil: The Causality of Reagent Choice

The synthesis of 5-nitrouracil is a classic example of electrophilic aromatic substitution on a deactivated ring system. The pyrimidine ring is inherently electron-deficient, and the two carbonyl groups further withdraw electron density, making nitration challenging.

Core Principle: To overcome this, a highly potent nitrating agent is required. The combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the system of choice. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Caption: Generation of the electrophilic nitronium ion.

The nitronium ion then attacks the electron-rich double bond at the C5-C6 position of the uracil ring, leading to the formation of the 5-nitro derivative.

Physicochemical Properties of 5-Nitrouracil

The introduction of the nitro group significantly impacts the physical and chemical properties of the uracil molecule.

| Property | Value | Source |

| CAS Number | 611-08-5 | Guidechem[3] |

| Molecular Formula | C₄H₃N₃O₄ | PubChem[4] |

| Molecular Weight | 157.08 g/mol | PubChem[4] |

| Appearance | Off-white to white crystalline solid | ChemicalBook[1] |

| Solubility | Sparingly soluble in water | Guidechem[3] |

| IUPAC Name | 5-nitro-1H-pyrimidine-2,4-dione | PubChem[4] |

Part 2: The Dichotomy of Application - From Photonics to Pharmacology

Initially a compound of interest for its chemical properties, 5-nitrouracil's development path diverged into two distinct high-technology fields.

A Material of Interest: Nonlinear Optical (NLO) Properties

In 1971, Jerphagnon first noted that a crystalline form of 5-nitrouracil exhibited a significant nonlinear optical response, comparable to inorganic materials like barium-sodium niobate[5]. This discovery stemmed from the molecule's inherent properties: the uracil ring acts as a π-electron system, and the powerful electron-withdrawing nitro group creates a large permanent electric dipole moment. When organized appropriately in a crystal lattice (specifically, in an acentric or non-centrosymmetric space group), these molecular dipoles can act in concert, leading to a large macroscopic NLO susceptibility. This makes the material capable of frequency doubling, a process essential for generating light at new wavelengths (e.g., blue light from an infrared laser). Much of the materials science research on 5-nitrouracil has focused on crystal engineering—exploring different polymorphs and co-crystals to optimize this acentric packing[5].

A Target for Therapy: The Inhibition of Thymidine Phosphorylase (TP)

The most significant pharmacological application of nitrouracil compounds lies in their ability to inhibit Thymidine Phosphorylase (TP).

Expert Insight: The rationale for targeting TP is twofold. First, TP is identical to an angiogenic factor known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF)[6]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting TP, one can potentially starve a tumor of its blood supply. Second, TP is involved in the metabolism of pyrimidine nucleosides, and its activity is often elevated in solid tumors compared to normal tissue, making it a relatively selective target[6].

TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate[2]. The latter product is a key signaling molecule that promotes angiogenesis[2].

Caption: The Thymidine Phosphorylase (TP) pathway and its inhibition.

While specific kinetic data for 5-nitrouracil itself is sparse in the literature—a potential area for future research—studies on structurally related compounds provide strong evidence for its inhibitory potential. For example, dihydropyrimidone derivatives featuring a nitro-substituted phenyl ring at the C4 position have shown non-competitive inhibition of TP with IC₅₀ values around 300 µM[2]. Other 5-substituted uracils are known to be potent TP inhibitors with Kᵢ values in the sub-micromolar range[7].

Mechanism of Inhibition: Uracil-based inhibitors typically act as competitive inhibitors, mimicking the substrate (thymidine) or product (thymine) and binding to the enzyme's active site. Crystal structures of human TP with inhibitors like 5-iodouracil reveal key interactions with active site residues such as His116 and Arg202 that stabilize the inhibitor within the binding pocket[3][4]. It is highly plausible that 5-nitrouracil binds in a similar fashion, with its uracil core making conserved hydrogen bonds while the 5-nitro group occupies a specific sub-pocket. Non-competitive inhibition, as seen in some derivatives, suggests binding to an allosteric site, a secondary site on the enzyme that regulates its activity[2][8].

Part 3: Nitrouracil as a Versatile Synthetic Intermediate

Beyond its own direct applications, 5-nitrouracil is a crucial intermediate for creating a library of other pharmacologically active compounds. The nitro group is an excellent precursor for an amino group via chemical reduction.

Caption: Synthetic utility of 5-nitrouracil as an intermediate.

The resulting 5-aminouracil is a valuable building block for synthesizing a wide range of fused heterocyclic systems (e.g., pyrido- and pyrrolo-pyrimidines) and other derivatives that have demonstrated anticancer, antimicrobial, and antiviral activities[9].

Part 4: Validated Experimental Methodologies

The following protocols are presented as self-validating systems, providing clear steps and rationale for key experiments.

Protocol: Synthesis, Purification, and Characterization of 5-Nitrouracil

This protocol is adapted from established literature procedures.[1][3]

Objective: To synthesize 5-nitrouracil via electrophilic nitration of uracil.

Materials:

-

Uracil (pyrimidine-2,4(1H,3H)-dione)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized water

-

Ice

-

Magnetic stirrer with heating capabilities

-

Round bottom flask and condenser

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Nitrating Mixture (Causality: Generation of NO₂⁺): In a round bottom flask cooled in an ice bath, slowly add 5.3 mL (approx. 120 mmol) of 70% nitric acid dropwise to 19.7 mL (approx. 360 mmol) of 98% sulfuric acid with constant stirring. CRITICAL STEP: Maintain the temperature below 50°C throughout the addition to prevent uncontrolled exothermic reactions. This mixture generates the required nitronium ion electrophile.

-

Addition of Uracil: To the stirred nitrating mixture, add 7.2 g (60 mmol) of uracil in small portions. Continue to monitor the temperature, ensuring it does not exceed 50°C.

-

Reaction: Once the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours with continuous stirring to drive the reaction to completion.

-

Quenching and Precipitation (Trustworthiness: Product Isolation): Cool the reaction mixture to below room temperature. In a separate beaker, prepare approximately 40 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. The product, being sparingly soluble in cold water, will precipitate out as a white solid. This step effectively stops the reaction and isolates the product from the acid mixture.

-

Filtration and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of ice-cold deionized water to remove residual acid.

-

Drying: Dry the product under reduced pressure at 55°C to yield 5-nitrouracil. A typical yield is around 92%.

-

Characterization (Validation): Confirm product identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Inhibition

This protocol is a representative method based on principles described in the literature.[5][10]

Objective: To determine the inhibitory activity of a test compound (e.g., a nitrouracil derivative) against TP by measuring the rate of thymine formation.

Principle: TP converts thymidine to thymine. Thymine has a different UV absorbance spectrum from thymidine, particularly after adjusting the pH. The reaction is stopped with NaOH, which causes a spectral shift in thymine that can be measured spectrophotometrically.

Materials:

-

Recombinant human Thymidine Phosphorylase (hTP)

-

Tris-arsenate buffer (0.5 M, pH 6.5)

-

Thymidine stock solution (e.g., 10 mM)

-

Test inhibitor stock solution (e.g., in DMSO)

-

NaOH solution (0.3 M)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. For each concentration of inhibitor, prepare a "reaction" tube and a "blank" tube.

-

Reaction Tube: Add buffer, an appropriate amount of hTP enzyme, the test inhibitor at the desired final concentration, and deionized water to a near-final volume.

-

Blank Tube: Add the same components as the reaction tube, but substitute water or buffer for the enzyme. This accounts for any non-enzymatic degradation or absorbance from the components.

-

-

Initiation: Equilibrate the tubes at 37°C for 5 minutes. Initiate the reaction by adding thymidine to a final concentration of ~10 mM.

-

Incubation: Incubate all tubes at 37°C for a set period (e.g., 60 minutes), during which the enzymatic reaction proceeds.

-

Termination (Self-Validation): Stop the reaction by adding 1 mL of 0.3 M NaOH to all tubes. This denatures the enzyme, halting the reaction at a precise time point.

-

Blank Correction: To the "blank" tubes only, add the same amount of thymidine that was used to start the reaction. This ensures the blank contains all components for an accurate background reading.

-

Measurement: Measure the absorbance of all solutions at the wavelength of maximum difference between thymidine and thymine under basic conditions (typically determined empirically, around 290-300 nm).

-

Calculation: Subtract the absorbance of the blank from the absorbance of the corresponding reaction tube. The resulting absorbance is proportional to the amount of thymine produced. Calculate the percent inhibition relative to a control reaction containing no inhibitor. Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Nitrouracil compounds, born from fundamental organic chemistry, have matured into molecules with significant technological and therapeutic potential. 5-Nitrouracil stands as a testament to how a single, strategic chemical modification—the addition of a nitro group—can unlock divergent and valuable properties. In materials science, its future lies in the rational design of new co-crystals to achieve optimal packing for enhanced NLO effects. In pharmacology, while the parent compound is a modest inhibitor, it serves as a critical lead structure. The future of nitrouracil-based drug development will likely focus on synthesizing derivatives with improved potency and selectivity for thymidine phosphorylase, potentially leading to novel anti-angiogenic and cancer therapies. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers and developers to build upon these historical discoveries and drive future innovation.

References

-

Jerphagnon, J. (1971). Cited in: Crystal Engineering to Avoid Pairing Dipolar Moments: The Case of 5-Nitrouracil, a Highly Polarizable Molecule. MDPI. Available at: [Link]

-

Al-Warhi, T., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Javaid, ZZ, et al. (1999). Pyrimidine nucleobase ligands of orotate phosphoribosyltransferase from Toxoplasma gondii. Biochemical Pharmacology, 58(9). Cited in: DNAmod. Available at: [Link]

-

Hemmen, G., & Mehl, A. (2001). Nitroheterocyclic drugs with broad spectrum activity. Recent Patents on Anti-Infective Drug Discovery. Available at: [Link]

-

Behrend, R., & Roosen, O. (1889). Synthesis of uric acid. Liebigs Annalen der Chemie, 251, 235-256. Cited in: ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitrouracil. PubChem Compound Database. Available at: [Link]

-

Nencka, R., et al. (2007). Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 50(23), 5587-5597. Available at: [Link]

-

Martí, R., et al. (2014). Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity. Methods in Molecular Biology, 1120, 13-22. Available at: [Link]

-

Norman, R. A., et al. (2004). Crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor. Structure, 12(1), 75-84. Available at: [Link]

-

Al-Malki, A. L., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3559. Available at: [Link]

-

Mitsiki, E., et al. (2009). Structures of native human thymidine phosphorylase and in complex with 5-iodouracil. Biochemical and Biophysical Research Communications, 386(4), 666-670. Available at: [Link]

-

Agren, G. (1954). Investigations of substances inhibiting or stimulating the growth of some lactobacilli. II. The effect of 5-nitrouracil on the growth of L. casei. Acta Pathologica et Microbiologica Scandinavica, 35(1), 91-96. Available at: [Link]

-

Matsushita, S., et al. (1999). The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors. Cancer Research, 59(9), 1911-1916. Available at: [Link]

-

Giansanti, L., et al. (2016). Kinetics and mechanistic study of competitive inhibition of thymidine phosphorylase by 5-fluoruracil derivatives. Colloids and Surfaces B: Biointerfaces, 140, 121-127. Available at: [Link]

-

Wikipedia. (n.d.). Liebigs Annalen. Wikipedia. Available at: [Link]

-

Hirano, H., et al. (2018). The inhibition of thymidine phosphorylase can reverse acquired 5FU-resistance in gastric cancer cells. Cancer Science, 109(10), 3294-3303. Available at: [Link]

-

Javaid, S., et al. (2019). Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies. PLoS One, 14(11), e0225056. Available at: [Link]

-

Marinaki, A. M., et al. (2013). Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity. Journal of Chromatography B, 927, 111-115. Available at: [Link]

-

Liekens, S., et al. (2006). Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (KIN59) and related compounds. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 975-980. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structures of native human thymidine phosphorylase and in complex with 5-iodouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of native human thymidine phosphorylase and in complex with 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymidine phosphorylase is noncompetitively inhibited by 5'-O-trityl-inosine (KIN59) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 1-Methyl-5-nitrouracil Crystals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methyl-5-nitrouracil (CAS No: 28495-88-7), a derivative of the pyrimidine base uracil. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven experimental protocols for the thorough characterization of its crystalline form. We delve into the molecular and crystal structure, discussing the critical role of polymorphism, and present key physicochemical and thermal properties. Crucially, where experimental data is not publicly available, this guide offers detailed, step-by-step methodologies for its determination, empowering researchers to generate robust and reliable data for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyrimidine family. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), it holds significant interest for researchers in medicinal chemistry and pharmacology. The introduction of a nitro group (-NO₂) at the 5-position and a methyl group (-CH₃) at the 1-position of the uracil ring can dramatically alter its electronic properties, solubility, and biological activity. The parent compound, 5-nitrouracil, is noted for its nonlinear optical (NLO) properties and has been studied for its potential as a chemotherapeutic and mutagenic agent.[1][2]

The physical properties of the crystalline solid-state form of an active pharmaceutical ingredient (API) are paramount. They directly influence critical drug development parameters, including bioavailability, stability, manufacturability, and therapeutic efficacy. A thorough understanding of properties such as crystal structure, polymorphism, solubility, and thermal stability is therefore not merely academic but a prerequisite for successful drug design and formulation. This guide serves as a foundational resource for the comprehensive physical characterization of this compound crystals.

Molecular and Crystal Structure

The foundational characteristics of this compound are derived from its molecular composition and the arrangement of these molecules in a crystal lattice.

Molecular Identity:

-

IUPAC Name: 1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione

-

Molecular Formula: C₅H₅N₃O₄[3]

-

Molecular Weight: 171.11 g/mol [3]

-

CAS Number: 28495-88-7[3]

2.1. Polymorphism: The Critical Variable

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit significantly different physical properties, including melting point, solubility, and stability.

The parent compound, 5-nitrouracil, is known to exhibit extensive polymorphism, with at least three anhydrous polymorphs and a monohydrate form identified.[4] The crystallization of 5-nitrouracil from an aqueous solution can yield two different anhydrous polymorphs and a monohydrate, depending on the temperature. This behavior underscores the high probability that this compound may also form multiple polymorphs. The presence of undetected or poorly characterized polymorphs is a significant risk in drug development, as an unexpected phase transition to a more stable but less soluble form can have disastrous consequences for a drug product's efficacy. Therefore, a thorough polymorphic screen is essential.

2.2. Crystal Structure Determination

As of the date of this guide, a definitive public crystal structure for this compound has not been reported. The primary technique to elucidate this is Single-Crystal X-ray Diffraction (SC-XRD).

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including unit cell dimensions, space group, and molecular conformation.

-

Causality: SC-XRD is the gold standard for structural determination. The diffraction pattern produced when a single crystal is exposed to an X-ray beam is unique to its crystal structure. Analyzing the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the crystal, and thus the atomic positions.

-

Methodology:

-

Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step. Slow evaporation from a saturated solution is a common starting point. Solvents to explore could include methanol, ethanol, acetone, acetonitrile, or mixtures with water.

-

Crystal Selection & Mounting: Select a high-quality, defect-free single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the diffraction pattern.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. The structure is then "solved" using computational methods (e.g., direct methods or Patterson function) and "refined" to improve the fit between the calculated and observed diffraction data.

-

-

Self-Validation: The final refined structure is validated by checking crystallographic metrics such as the R-factor (residual factor), which indicates the goodness of fit. A low R-factor (typically < 0.05) signifies a reliable structure determination.

Physicochemical and Thermal Properties

The bulk properties of the crystalline powder are critical for handling, processing, and formulation.

3.1. Summary of Physicochemical Properties

The following table summarizes the available and predicted data for this compound.

| Property | Value / Observation | Source / Method |

| Melting Point | 256-264 °C (with decomposition) | [3] |

| Density (Predicted) | 1.59 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.07 ± 0.10 | [3] |

| Solubility | Data not publicly available. Experimental determination is required. | N/A |

3.2. Thermal Analysis

Thermal analysis techniques are vital for determining the stability, melting behavior, and potential polymorphic transitions of a crystalline material.[5][6]

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To measure changes in physical properties as a function of temperature. DSC measures heat flow into or out of a sample, identifying transitions like melting, crystallization, and solid-solid phase changes.[5] TGA measures changes in mass, indicating decomposition, dehydration, or desolvation.[5]

-

Causality: By correlating thermal events (from DSC) with mass loss events (from TGA), one can definitively distinguish between melting (an endothermic event with no mass loss) and decomposition (which typically involves mass loss).[7]

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC/TGA pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis:

-

DSC Thermogram: Analyze for endothermic peaks (melting, glass transitions) and exothermic peaks (crystallization, decomposition). The onset temperature of the melting endotherm is typically reported as the melting point.

-

TGA Thermogram: Analyze the curve for step-wise mass loss. The temperature at which significant mass loss begins indicates the onset of thermal decomposition. The provided data suggests this occurs between 256-264 °C.[3]

-

-

3.3. Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. A comprehensive understanding of solubility in various solvents is necessary for developing purification (recrystallization) and formulation strategies.

Experimental Protocol: Isothermal Equilibrium Solubility Measurement

-

Objective: To quantify the solubility of this compound in various solvents at different temperatures.

-

Causality: This method relies on creating a saturated solution at a constant temperature. At equilibrium, the concentration of the solute in the liquid phase represents its solubility under those conditions.[8]

-

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to vials containing the selected solvents (e.g., water, ethanol, acetone, DMSO). The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard curve.

-

Calculation: Express the solubility in standard units, such as mg/mL or mol/L.

-

-

Self-Validation: The presence of undissolved solid in the vials after the equilibration period confirms that saturation was achieved. Consistency of results from samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has been reached.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint" of a compound, confirming its identity and providing information about its chemical structure and purity. While specific spectra for this compound are not widely published, data from related compounds like 5-nitrouracil can provide expected characteristic features.[9]

Expected Spectroscopic Features:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

N-H stretching: Broad bands around 3100-3300 cm⁻¹.

-

C=O stretching: Strong, characteristic absorptions in the 1650-1750 cm⁻¹ region. The uracil ring has two carbonyl groups which may show distinct peaks.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-N and C-C ring vibrations: Multiple bands in the fingerprint region (<1500 cm⁻¹).

-

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the N-methyl protons (a singlet), the proton at the 6-position of the uracil ring (a singlet), and the N-H proton (which may be broad and exchangeable).

-

¹³C NMR: Expect distinct signals for the methyl carbon, the two carbonyl carbons, and the carbons of the pyrimidine ring.

-

Conclusion

The comprehensive physical characterization of this compound crystals is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide has summarized the key known properties, including a melting point of 256-264 °C with decomposition and a predicted density of 1.59 g/cm³.[3] More importantly, it has highlighted the necessity of further experimental work, particularly in determining the definitive crystal structure, conducting a thorough polymorphic screen, and quantifying its solubility profile.

The experimental protocols detailed herein for SC-XRD, DSC/TGA, and isothermal solubility measurement provide a robust framework for researchers to generate the high-quality, reliable data required for informed decision-making in drug development. By integrating these techniques, scientists can build a complete and validated profile of the solid-state properties of this compound, mitigating risks and paving the way for successful formulation and application.

References

-

ResearchGate. (n.d.). Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions. Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 6-Methyl-5-nitrouracil. Retrieved January 2, 2026, from [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Retrieved January 2, 2026, from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved January 2, 2026, from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved January 2, 2026, from [Link]

-

Palafox, A. M., Rastogi, V. K., Kumar, M., & Singh, S. P. (2019). Molecular structure and vibrational spectra of 5-nitrouracil: A comparison with uracil. 2nd International Plant Spectroscopy Conference (IPSC) 2019. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrouracil. Retrieved January 2, 2026, from [Link]

-

PMC. (2020). Synthesis opto-electronic characterization and NLO evaluation of 6-methyl 5-nitro Uracil crystal using XRD, spectroscopic and theoretical tools. Retrieved January 2, 2026, from [Link]

-

Scilit. (n.d.). A new polymorph of 5-nitrouracil monohydrate. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Computational and Vibrational Spectroscopy Study of 5-Nitro-6-Methyluracil by Density Functional Theory. Retrieved January 2, 2026, from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved January 2, 2026, from [Link]

-

PubMed. (2018). Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics. Retrieved January 2, 2026, from [Link]

-

Crystallography Open Database. (n.d.). Search results. Retrieved January 2, 2026, from [Link]

Sources

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. 5-Nitrouracil | C4H3N3O4 | CID 69135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 28495-88-7 [chemicalbook.com]

- 4. scilit.com [scilit.com]

- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Nitrouracil | 611-08-5 [chemicalbook.com]

The Uracil Scaffold: A Privileged Structure in Modern Drug Discovery

A Senior Application Scientist's Guide to Substituted Uracil Derivatives

For researchers, scientists, and drug development professionals, the pyrimidine ring system, particularly the uracil scaffold, represents a cornerstone of medicinal chemistry. Its inherent ability to mimic endogenous nucleobases allows for critical interactions with a multitude of biological targets, making it a "privileged structure" in the design of novel therapeutics.[1] From the foundational anticancer drug 5-fluorouracil to a host of antiviral and antibacterial agents, the strategic modification of the uracil core continues to yield compounds with potent and selective biological activities.[1][2]

This technical guide provides an in-depth exploration of substituted uracil derivatives, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and the logic of structure-activity relationships. We will delve into the synthesis, mechanisms of action, and therapeutic applications of these versatile compounds, offering field-proven insights for the modern drug hunter.

Part 1: The Chemistry of Therapeutic Action: Anticancer Uracil Derivatives

The story of uracil in medicine is inextricably linked with the fight against cancer. The pioneering synthesis of 5-fluorouracil (5-FU) in 1957 marked a turning point in chemotherapy, and its derivatives remain in wide clinical use.[3] The fundamental mechanism of 5-FU's anticancer activity lies in its role as an antimetabolite, primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines.[4][5] This inhibition leads to a depletion of thymidine, a necessary component of DNA, thereby halting the proliferation of rapidly dividing cancer cells.[4]

Mechanism of Action: Thymidylate Synthase Inhibition

The metabolic activation of 5-FU is a multi-step intracellular process. 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which then forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This covalent complex effectively sequesters the enzyme, preventing it from catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The resulting "thymineless death" is a key contributor to the cytotoxic effects of 5-FU.

Structure-Activity Relationship and Modern Derivatives

While 5-FU is effective, its clinical use is hampered by a lack of selectivity and significant side effects, including toxicity to the central nervous system and gastrointestinal tract.[6] This has driven extensive research into developing derivatives and prodrugs with improved therapeutic indices. A key strategy has been the creation of "hybrid molecules," where the uracil or 5-FU moiety is coupled with other pharmacophores to enhance targeting and efficacy.[1]

Table 1: Anticancer Activity of Selected Substituted Uracil Derivatives

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | 5-Fluoro-pyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 11.79 | [7] |

| Compound 7 | (Structure with uracil core) | A549 (Lung) | 5.46 | [7] |

| Compound 10 | (Structure with uracil core) | A549 (Lung) | 9.54 | [7] |

| Compound 14 | (Structure with uracil core) | MCF-7 (Breast) | 12.38 | [7] |

| Compound 16 | (Structure with uracil core) | MCF-7 (Breast) | 14.37 | [7] |

| Hybrid 38 | Di-nuclear Uracil-Metallocene Hybrid | HT-29 (Colon) | 4.3 | [1] |

| Hybrid 71c | Acyl Oleanolic Acid-Uracil Hybrid | HepG2 (Liver) | 0.22 | [1] |

Note: The specific structures for compounds 7, 10, 14, and 16 can be found in the cited reference.

The data clearly indicates that strategic modifications can lead to compounds with significantly enhanced potency compared to the parent 5-FU. For instance, the acyl oleanolic acid-uracil hybrid 71c demonstrates sub-micromolar activity against liver cancer cells.[1] This highlights a critical principle in drug design: the uracil scaffold often serves as an excellent starting point, but its full potential is realized through thoughtful derivatization.

Experimental Protocol: Synthesis of 5-Fluorouracil-1-Carboxylic Acid

To illustrate a fundamental synthetic modification, the following protocol details the preparation of a key intermediate used in creating more complex 5-FU derivatives.

Objective: To synthesize 5-fluorouracil-1-carboxylic acid, a building block for creating ester-linked prodrugs.[8]

Materials:

-

5-Fluorouracil (5-FU)

-

Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

A mixture of 5-FU and potassium hydroxide is prepared in a suitable reaction vessel.

-

Chloroacetic acid is added to the mixture.

-

The reaction mixture is refluxed for 2 hours at 70 °C.

-

After reflux, the solution is cooled to room temperature.

-

The mixture is then acidified to a pH of 5.5 using concentrated hydrochloric acid, which initiates the precipitation of the product.

-

For enhanced crystallization and yield, the solution can be further acidified to pH 2 and cooled at 4 °C for an additional 6 hours.[8]

-

The resulting precipitate, 5-fluorouracil-1-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to verify the presence of the carboxylic acid moiety and the integrity of the 5-FU ring.[8]

Part 2: Combating Viral Threats: Uracil-Based Antiviral Agents

The structural similarity of uracil to the nucleobases that constitute viral genetic material makes it an ideal template for designing antiviral agents. Many uracil derivatives function as nucleoside or non-nucleoside inhibitors of viral polymerases, the enzymes responsible for replicating the viral genome.[9] By interfering with this crucial step, these compounds can effectively halt viral propagation.

Mechanism of Action: Viral DNA Polymerase Inhibition

Uracil-based antiviral agents often act as chain terminators. After being taken up by a cell, they are typically phosphorylated by viral and/or cellular kinases to their active triphosphate form. This activated analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group (or a modified sugar moiety) prevents the addition of the next nucleotide, thus terminating the elongation of the DNA strand.[9]

Acyclic Nucleoside Analogues: A Case Study

Acyclic nucleoside analogues, where the sugar ring is replaced by a flexible side chain, have proven to be a particularly fruitful area of research. These modifications can enhance the selectivity for viral polymerases over host cell polymerases, thereby reducing toxicity. A series of 5-(1-azido-2-haloethyl)uracil derivatives with different acyclic side chains have been synthesized and evaluated for their antiviral activity.[10]

Table 2: Antiviral Activity of Acyclic 5-Substituted Uracil Nucleosides

| Compound ID | Acyclic Side Chain at N1 | 5-Substituent | Target Virus | EC50 (µM) | Reference |

| 5 | 1-[(2-hydroxyethoxy)methyl] | 1-azido-2-chloroethyl | DHBV | >100 | [10] |

| 8 | 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] | 1-azido-2-chloroethyl | DHBV | 13.5 | [10] |

| 12 | 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] | 1-azido-2-chloroethyl | DHBV | 0.31-1.55 | [10] |

| 12 | 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] | 1-azido-2-chloroethyl | HCMV | 3.1 | [10] |

DHBV: Duck Hepatitis B Virus; HCMV: Human Cytomegalovirus

The data demonstrates a clear structure-activity relationship. The nature of the acyclic side chain at the N1 position dramatically influences antiviral potency. Compound 12 , with its 1-[4-hydroxy-3-(hydroxymethyl)-1-butyl] side chain, is significantly more active against both DHBV and HCMV than its counterparts with shorter or less complex side chains.[10] This underscores the importance of the side chain in achieving optimal interaction with the viral polymerase active site.

Part 3: The Fight Against Bacteria: Uracil Derivatives as Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for new classes of antibacterial agents. Uracil derivatives have emerged as promising candidates, with mechanisms of action that can differ from traditional antibiotics. One notable class of uracil-based antibacterials targets the bacterial DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in Gram-positive bacteria.[11]

Mechanism of Action: Targeting Bacterial DNA Polymerase IIIC

Unlike the broad-spectrum inhibition seen with some antiviral polymerase inhibitors, these uracil derivatives exhibit selectivity for the bacterial enzyme. They act as competitive inhibitors with respect to dGTP, suggesting they mimic this purine nucleotide in the enzyme's active site.[11][12] By blocking the function of DNA polymerase IIIC, these compounds prevent bacterial DNA replication and, consequently, cell division.

Experimental Protocol: Synthesis of 6-Chloro-5-(n-propyl)uracil

This protocol describes the synthesis of a key intermediate for preparing a range of 6-substituted uracil derivatives with potential antibacterial activity.[13]

Objective: To synthesize 6-chloro-5-(n-propyl)uracil from 5-(n-propyl)barbituric acid.

Materials:

-

5-(n-propyl)barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

10% aqueous sodium hydroxide (NaOH)

Procedure:

-

Chlorination: 5-(n-propyl)barbituric acid is treated with phosphorus oxychloride and N,N-dimethylaniline. This reaction converts the barbituric acid into 2,4,6-trichloro-5-(n-propyl)pyrimidine.

-

Selective Hydrolysis: The resulting trichloropyrimidine derivative is then subjected to selective hydrolysis. This is achieved by heating the compound in a 10% aqueous solution of sodium hydroxide for approximately 30 minutes.[13]

-

Isolation: This selective hydrolysis replaces the chlorine atoms at positions 2 and 4 with hydroxyl groups, which then tautomerize to the more stable carbonyl groups of the uracil ring, while leaving the chlorine at position 6 intact. The product, 6-chloro-5-(n-propyl)uracil, can then be isolated and purified.

Causality and Self-Validation: The use of controlled hydrolysis conditions is crucial for the selectivity of this reaction. Harsh conditions would lead to the replacement of all three chlorine atoms. The resulting 6-chloro intermediate is a versatile precursor; the chlorine atom at the 6-position is now activated for nucleophilic substitution, allowing for the introduction of various amines (like substituted piperazines) to generate a library of compounds for antibacterial screening.[13][14] The structure of the final product should be confirmed by NMR and mass spectrometry to ensure the selective hydrolysis was successful.

Table 3: Antibacterial Activity of 6-Substituted Uracil Derivatives

| Compound ID | 6-Substituent | Test Organism | MIC (µg/mL) | Reference |

| 6b | 4-Methyl-1-piperazinyl | S. aureus | 6.25 | [13] |

| 6b | 4-Methyl-1-piperazinyl | B. subtilis | 3.12 | [13] |

| 6h | 4-(3-Trifluoromethylphenyl)-1-piperazinyl | S. aureus | 1.56 | [13] |

| 6h | 4-(3-Trifluoromethylphenyl)-1-piperazinyl | B. subtilis | 0.78 | [13] |

| 6h | 4-(3-Trifluoromethylphenyl)-1-piperazinyl | E. coli | 6.25 | [13] |

MIC: Minimum Inhibitory Concentration